molecular formula C18H18ClN5O B2798397 5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-06-5

5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2798397
CAS RN: 899737-06-5
M. Wt: 355.83
InChI Key: MTSBFMUQEPFFQY-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives as Pharmacological Agents

Triazole derivatives exhibit valuable pharmacological properties across various studies. These compounds have demonstrated anti-convulsive activity and potential in treating epilepsy, conditions of tension, and agitation. The pharmacological significance of triazole derivatives stems from their structural versatility and bioactivity, suggesting that the specific compound could have similar therapeutic applications (Shelton, 1981).

Antimicrobial Activity

Triazole compounds have been explored for their antimicrobial efficacy. A study involving novel 1H-1,2,3-triazole-4-carboxamides synthesized via click chemistry demonstrated moderate to good antimicrobial activities against primary pathogens including bacterial and fungal strains. This suggests a potential application of the specific triazole derivative as an antimicrobial agent, provided its structural analogs have shown promise in combating microbial infections (Pokhodylo et al., 2021).

Application in Drug Synthesis

The synthesis and application of triazole derivatives in creating nucleoside analogs and other biologically active compounds indicate their utility in drug development. The ability to undergo various chemical transformations makes triazole derivatives suitable for designing compounds with desired pharmacological properties. This versatility suggests that the compound could be a valuable precursor or active moiety in drug synthesis efforts (Naik et al., 1974).

properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-11-7-8-14(9-12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-5-3-4-6-15(13)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSBFMUQEPFFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.